molecular formula C7H6Br2O B1585499 2,4-Dibromoanisole CAS No. 21702-84-1

2,4-Dibromoanisole

Cat. No. B1585499
CAS RN: 21702-84-1
M. Wt: 265.93 g/mol
InChI Key: XGXUGXPKRBQINS-UHFFFAOYSA-N
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Description

2,4-Dibromoanisole, also known as 2,4-Dibromo-1-methoxybenzene or 2,4-Dibromophenyl methyl ether, is a chemical compound with the molecular formula C7H6Br2O . It has an average mass of 265.930 Da and a monoisotopic mass of 263.878540 Da .


Synthesis Analysis

The synthesis of 2,4-Dibromoanisole involves the reaction of 2,4-dibromophenol with potassium carbonate in acetonitrile for 10 minutes. This is followed by the addition of methyl iodide and the reaction mixture is stirred at 60°C for 12 hours under a nitrogen atmosphere . The yield of this reaction is 98.8% .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromoanisole consists of a benzene ring substituted with two bromine atoms and one methoxy group .


Physical And Chemical Properties Analysis

2,4-Dibromoanisole is a light beige crystalline powder . It has a melting point of 61-63°C and a boiling point of 293.9°C at 760 mmHg or 101-106°C at 1 mm Hg .

Scientific Research Applications

Environmental Fate and Phytovolatilization

Research on 2,4-Dibromoanisole (2,4-DBA) has focused on its environmental fate, especially in relation to its volatility and accumulation in plants. A study by Zhang et al. (2020) explored the uptake, phytovolatilization (release through plants), and interconversion of 2,4-DBA in rice plants. They found that 2,4-DBA exhibited a strong tendency for volatilization and bioaccumulation in aboveground rice tissues. Phytovolatilization significantly enhanced the emission of 2,4-DBA from hydroponic solution into the atmosphere. This study also characterized the methylation and demethylation processes of 2,4-DBA in rice plants, contributing to our understanding of its cycle in the environment.

Presence in Marine Life and Sediments

The presence of 2,4-DBA in marine environments has been documented. Watanabe et al. (1983) investigated the concentrations of polybrominated anisoles, including 2,4-DBA, in marine fish, shellfish, and sediments in Japan (Watanabe, Kashimoto, & Tatsukawa, 1983). They found 2,4-DBA in several fish samples, although it was not detected in sediments. This research contributes to the understanding of how 2,4-DBA and similar compounds accumulate in marine ecosystems.

Biodegradation Studies

Studies have also explored the biodegradation of compounds structurally related to 2,4-DBA. Karthikeyan and Spain (2016) researched the biodegradation of 2,4-dinitroanisole (DNAN) by Nocardioides sp. JS1661 in various environments including water, soil, and bioreactors (Karthikeyan & Spain, 2016). Their findings on the microbial transformation pathways of DNAN can provide insights into the potential environmental fate of related compounds like 2,4-DBA.

Molecular Physics Research

From a molecular physics perspective, the Zeeman effect in the Nuclear Quadrupole Resonance (NQR) of 81Br in single crystals of 2,4-dibromoanisole was studied by Ambrosetti et al. (1971) (Ambrosetti, Angelone, Colligiani, & Cecchi, 1971). Their research provided valuable data on the electron populations of the σ and π orbitals in these molecules, contributing to our understanding of the electronic structure of halogenatedanisoles like 2,4-DBA.

Role in Material Science

In the field of material science, the role of bromoanisoles, including compounds like 2,4-DBA, has been explored in the context of organic photovoltaic devices. Liu et al. (2012) used 4-bromoanisole, a compound similar to 2,4-DBA, to control the morphology and crystallization in semiconducting polymer blends (Liu, Huettner, Rong, Sommer, & Friend, 2012). This research highlights the potential application of bromoanisoles in improving the efficiency of electronic devices.

Environmental Toxicology and Chemistry

The environmental toxicology and chemistry of compounds related to 2,4-DBA have been a subject of interest. Olivares et al. (2016) studied the (bio)transformation of 2,4-dinitroanisole (DNAN) in soils, providing insights into the environmental behavior of nitroaromatic compounds like 2,4-DBA (Olivares, Abrell, Khatiwada, Chorover, Sierra-Alvarez, & Field, 2016). Their findings help in understanding how these compounds are transformed in the environment, which is crucial for assessing ecological risks.

Safety And Hazards

2,4-Dibromoanisole is classified as Acute toxicity - Category 4, Oral and Skin sensitization, Category 1. It is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It causes skin irritation and serious eye irritation . In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The future directions of 2,4-Dibromoanisole research could involve further exploration of its environmental fate, especially its volatilization, including both direct volatilization from cultivation solution and phytovolatilization through rice plants . The interconversion processes between 2,4-Dibromoanisole and 2,4-Dibromophenol in rice plants could also be an interesting area of study .

properties

IUPAC Name

2,4-dibromo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUGXPKRBQINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074827
Record name Benzene, 2,4-dibromo-1-methoxy-
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromoanisole

CAS RN

21702-84-1
Record name 2,4-Dibromoanisole
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Record name 2,4-Dibromoanisole
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Record name Benzene, 2,4-dibromo-1-methoxy-
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Record name 2,4-dibromoanisole
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Record name 2,4-Dibromoanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
Q Zhang, W Kong, L Wei, Y Wang, Y Luo, P Wang… - Environment …, 2020 - Elsevier
The structural analogs, 2,4-dibromophenol (2,4-DBP) and 2,4-dibromoanisole (2,4-DBA), have both natural and artificial sources and are frequently detected in environmental matrices. …
Number of citations: 27 www.sciencedirect.com
JD Sivey, MA Bickley, DA Victor - Environmental Science & …, 2015 - ACS Publications
When bromide-containing waters are chlorinated, conventional wisdom typically assumes HOBr is the only active brominating agent. Several additional and often-overlooked …
Number of citations: 45 pubs.acs.org
R Ambrosetti, R Angelone, A Colligiani… - Molecular Physics, 1971 - Taylor & Francis
The nuclear quadrupole resonance frequencies of 2,4-dibromoanisole at 77 K and 296 K have been determined, as well as those of 2,4,6-tribromoanisole at 296 K. The Zeeman effect …
Number of citations: 4 www.tandfonline.com
AS Hussey, IJ Wilk - Journal of the American Chemical Society, 1950 - ACS Publications
A new analog of pantothenic acid (,-dihy-droxy-/3,/3-dimethylbutyryl-ß'-N-methyl alanide) has been prepared and tested for growth effects upon A. suboxydans, L. arabinosus and LM …
Number of citations: 16 pubs.acs.org
M KOHN, O KRASSO - The Journal of Organic Chemistry, 1946 - ACS Publications
Demethylation of this gave the corresponding tribromodinitrophenol. The ani-sóle is identical in melting point and other properties with the 2, 4, 6-tribromo-3, 5-dinitroanisole (XIV) …
Number of citations: 9 pubs.acs.org
C Flodin, FB Whitfield - Phytochemistry, 2000 - Elsevier
The red marine alga Polysiphonia sphaerocarpa was extracted by a simultaneous steam distillation-solvent extraction technique and several brominated compounds were identified by …
Number of citations: 84 www.sciencedirect.com
TF Bidleman, O Nygren, M Tysklind - Chemosphere, 2016 - Elsevier
Partition coefficients of gaseous semivolatile organic compounds (SVOCs) between polyurethane foam (PUF) and air (K PA ) are needed in the estimation of sampling rates for PUF disk …
Number of citations: 18 www.sciencedirect.com
Y Ukisu - Reaction Kinetics, Mechanisms and Catalysis, 2019 - Springer
Hydrogen-transfer hydrodehalogenation of brominated anisoles, chlorinated anisoles, and bromochloroanisoles was carried out at 30–40 C in a solution of NaOH in 2-propanol/…
Number of citations: 5 link.springer.com
H Nishiyama, K Isaka, K Itoh, K Ohno… - The Journal of …, 1992 - ACS Publications
Et,¿-Pr, cyclohexyl) in tetrahydrofuran (THF) at 40 C, followed by hydrolysis, gave monodebrominated anisóles. The intermediate aromatic Grignard reagents could be trapped by …
Number of citations: 60 pubs.acs.org
JMW Scott, JG Martin - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
Anisole has been brominated using a sequence of brominating reagents generated by the reaction of a series of 4-substituted N-bromoacylanilides 4-RC 6 H 4 NBrAc (R = Ph, H, Cl, …
Number of citations: 10 cdnsciencepub.com

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